

Mofegiline Hydrochloride pharmacokinetics and pharmacodynamics

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Compound of Interest

Compound Name: Mofegiline Hydrochloride

Cat. No.: B1662143

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An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Mofegiline Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline hydrochloride (MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). Developed as a second-generation enzyme-activated inhibitor, it was investigated for the treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. Mofegiline's mechanism involves the irreversible inactivation of MAO-B, an enzyme crucial for the degradation of amine neurotransmitters, most notably dopamine. By inhibiting MAO-B, mofegiline increases synaptic dopamine concentrations, which is the primary strategy for its therapeutic effects in dopamine-deficient conditions. This guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, metabolism, and relevant experimental methodologies associated with **Mofegiline Hydrochloride**.

Pharmacodynamics: Mechanism of Action and In Vitro/In Vivo Activity

Mofegiline is an enzyme-activated, irreversible inhibitor that demonstrates high selectivity for MAO-B over MAO-A. It also shows potent inhibitory activity against semicarbazide-sensitive

amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).

Enzyme Inhibition and Selectivity

The inhibitory activity of mofegiline has been quantified across various in vitro and in vivo models. It functions as a competitive inhibitor of human MAO-B with an apparent K_i of 28 nM before forming an irreversible covalent adduct. In contrast, its inhibition of human MAO-A is significantly weaker and reversible.

Table 1: In Vitro Inhibitory Activity of **Mofegiline Hydrochloride**

Target Enzyme	Species/Tissue	Parameter	Value	Citation
MAO-B	Rat Brain Mitochondria	IC ₅₀	3.6 nM	
Human (recombinant)	Apparent K_i	28 nM		
MAO-A	Rat Brain Mitochondria	IC ₅₀	680 nM	
Human (recombinant)	K_i	1.1 μ M		
SSAO/VAP-1	Dog Aorta	IC ₅₀	2 nM	
Rat Aorta	IC ₅₀	5 nM		
Human Umbilical Artery	IC ₅₀	20 nM		
Bovine Aorta	IC ₅₀	80 nM		

In Vivo Pharmacodynamic Effects

Oral administration of mofegiline in animal models confirms its potent and selective inhibition of brain MAO-B. In a clinical setting, a low dose of 1 mg was sufficient to produce over 90% inhibition of platelet MAO-B in healthy volunteers. This potent in vivo activity underscores its

potential for therapeutic intervention at doses that maintain selectivity and minimize off-target effects.

Table 2: In Vivo Pharmacodynamic Activity of **Mofegiline Hydrochloride**

Species	Model	Parameter	Dose	Effect	Citation
Rat	Normal	EC ₅₀ (Brain MAO-B)	0.18 mg/kg (p.o.)	50% inhibition of MAO-B	
Rat	Normal	EC ₅₀ (Brain MAO-A)	8 mg/kg (p.o.)	50% inhibition of MAO-A	
Mouse	MPTP-induced Neurotoxicity	N/A	1.25 mg/kg (i.p.)	Rescued striatal levels of dopamine, DOPAC, and HVA	
Human	Healthy Volunteers	Platelet MAO-B Inhibition	1 mg (single dose)	>90% inhibition	

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic studies in both humans and animals reveal that mofegiline is rapidly absorbed and eliminated, and undergoes extensive metabolism.

Human Pharmacokinetics

A Phase I dose-tolerance trial in healthy male volunteers established the key pharmacokinetic parameters of mofegiline. The drug exhibits rapid absorption and a short half-life. Notably, maximal plasma concentration (C_{max}) and the area under the plasma concentration-time curve (AUC) increased disproportionately with the dose, suggesting non-linear pharmacokinetics, while oral clearance decreased.

Table 3: Human Pharmacokinetic Parameters of **Mofegiline Hydrochloride** (Single Oral Dose)

Parameter	Value	Citation
Time to Cmax (Tmax)	~1 hour	
Elimination Half-life (t _{1/2})	1 - 3 hours	
MAO-B Activity Recovery	Returns to baseline within 14 days	
Dose Proportionality	Cmax and AUC increase disproportionately with dose	

Animal Pharmacokinetics and Excretion

Studies in beagle dogs using radiolabeled [¹⁴C]-Mofegiline demonstrated that the drug is extensively metabolized, with urinary excretion being the primary route of elimination for its metabolites. Very little of the administered dose is excreted as the unchanged parent drug.

Table 4: Excretion of [¹⁴C]-Mofegiline in Male Beagle Dogs (Over 96 hours)

Route of Administration	Dose	% of Dose in Urine	% of Dose in Feces	% Unchanged Drug in Urine	Citation
Oral (p.o.)	20 mg/kg	75.5 ± 3.8%	6.3 ± 3.4%	~3%	
Intravenous (i.v.)	5 mg/kg	67.9 ± 0.5%	3.9 ± 2.4%	<1%	

Metabolism

Mofegiline is subject to extensive biotransformation. In both dogs and humans, metabolism involves the formation of several unique metabolites, including carbamates. The major metabolic pathways identified include defluorination, N-carbamoylation followed by glucuronidation, and N-succinylation.

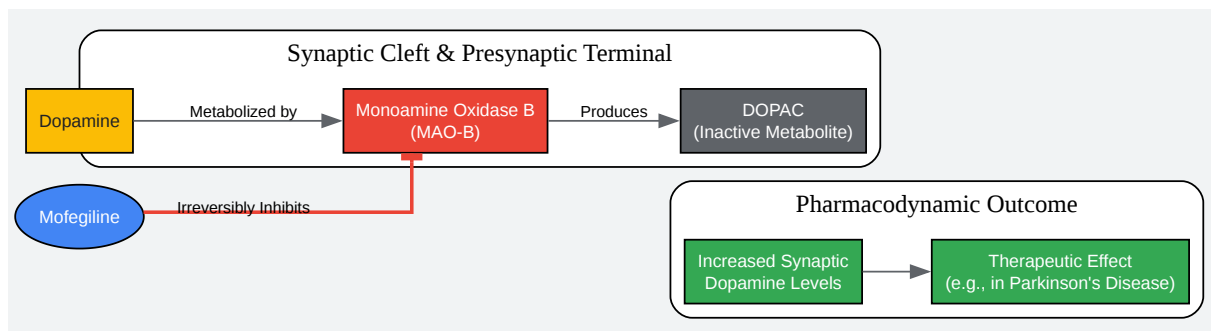
Key Identified Metabolites:

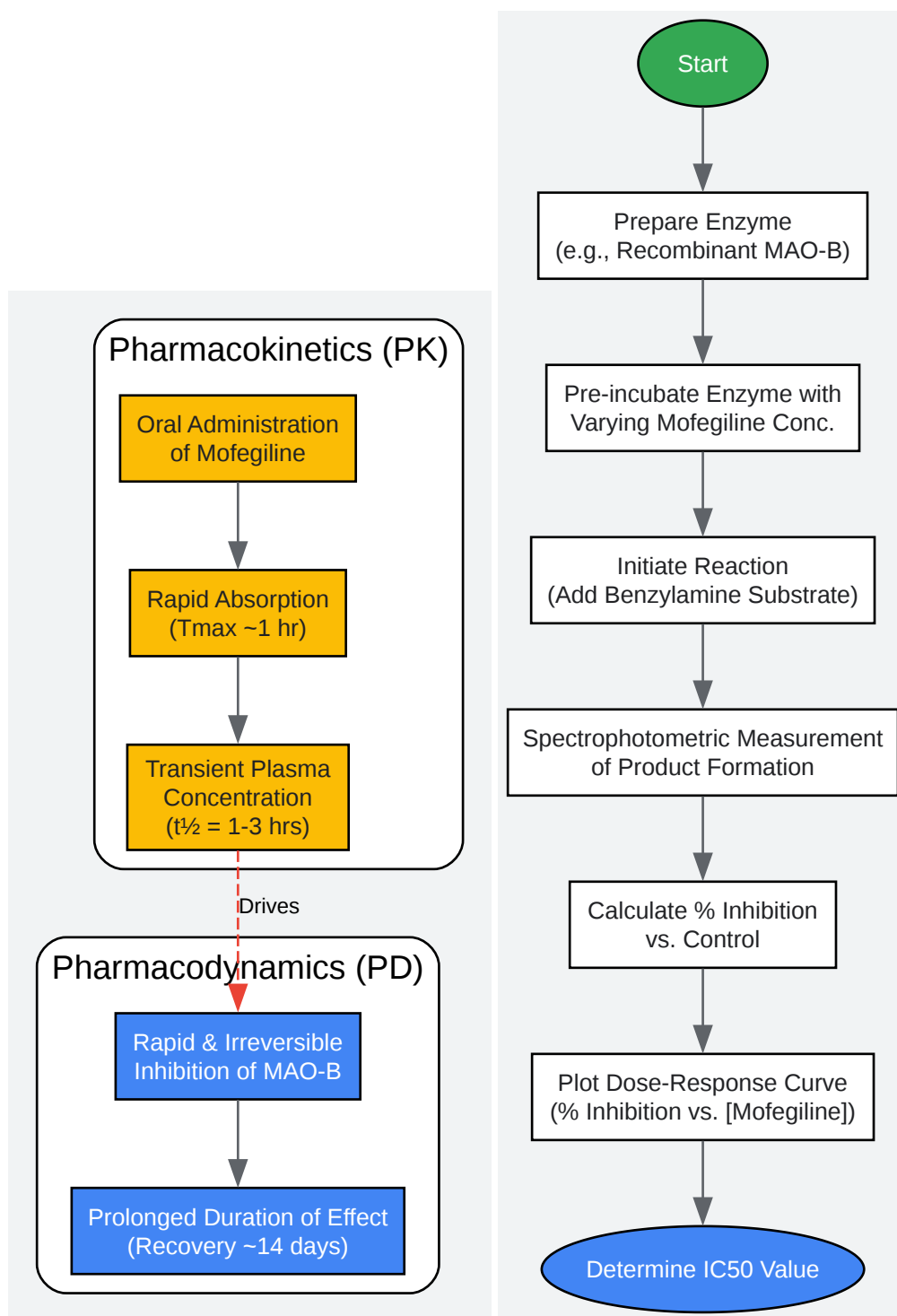
- M1: A cyclic carbamate (major metabolite in dogs)
- M2: An N-carbamoyl O-beta-D-glucuronide conjugate
- M3: An N-succinyl conjugate
- M4: A urea adduct of an unsaturated alpha, beta aldehyde

The formation of carbamate metabolites (M1 and M2) is proposed to involve an initial reversible addition of CO₂ to the primary amine group of mofegiline.

Signaling Pathways and Logical Relationships

The therapeutic action of mofegiline is a direct consequence of its interaction with MAO-B and the subsequent impact on dopaminergic neurotransmission.





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